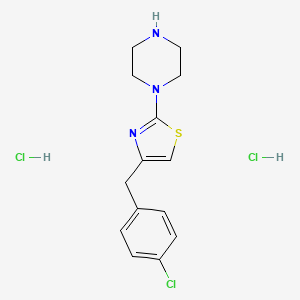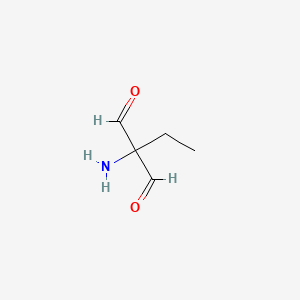
Iso Varalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso Varalaldehyde, also known as 3-methylbutanal, is an organic compound with the chemical formula C5H10O. It is a colorless liquid with a pungent odor, commonly found in natural oils such as orange, lemon, peppermint, and eucalyptus. This compound is also present in processed foods like beer, cheese, and chocolate .
Preparation Methods
Iso Varalaldehyde can be synthesized through various methods:
- This method involves the reaction of isobutene with hydrogen and carbon monoxide to produce this compound. The reaction is as follows:
Hydroformylation of Isobutene: (CH3)2C=CH2+H2+CO→(CH3)2C−CH2CHO
Isomerization of 3-Methylbut-3-en-1-ol: Using CuO-ZnO as a catalyst, 3-methylbut-3-en-1-ol is isomerized to produce this compound.
Oxidation of Isoamyl Alcohol: Under the action of a porous metal organic Cu catalyst, isoamyl alcohol undergoes gas phase dehydrogenation oxidation to generate this compound.
Chemical Reactions Analysis
Iso Varalaldehyde undergoes several types of chemical reactions:
Scientific Research Applications
Iso Varalaldehyde has a wide range of applications in scientific research:
Biology: this compound is studied for its role in the metabolic pathways of certain microorganisms.
Medicine: It is used in the synthesis of various pharmaceuticals, including butizide.
Mechanism of Action
The mechanism of action of Iso Varalaldehyde involves its interaction with various molecular targets and pathways:
Oxidation Pathways: this compound is oxidized to isovaleric acid, which can further participate in metabolic processes.
Enzyme Interaction: It interacts with enzymes involved in aldehyde metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Iso Varalaldehyde can be compared with other similar compounds such as:
Valeraldehyde (Pentanal): Valeraldehyde has a similar structure but lacks the methyl group present in this compound.
Butanal: Butanal is a shorter chain aldehyde with similar reactivity but different applications in organic synthesis.
Hexanal: Hexanal has a longer carbon chain and is used in the production of flavors and fragrances.
This compound stands out due to its unique structure, which imparts specific chemical properties and reactivity, making it valuable in various industrial and research applications.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-amino-2-ethylpropanedial |
InChI |
InChI=1S/C5H9NO2/c1-2-5(6,3-7)4-8/h3-4H,2,6H2,1H3 |
InChI Key |
FENHBDKJBXOUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
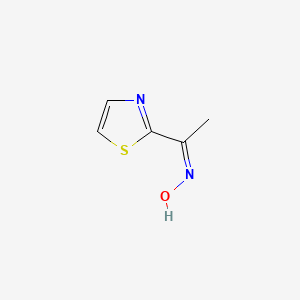
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
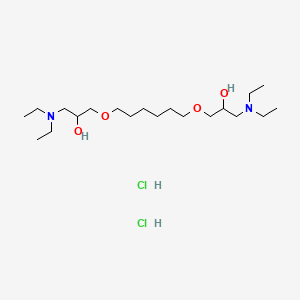
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
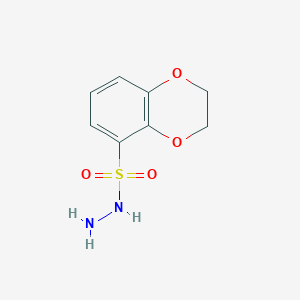
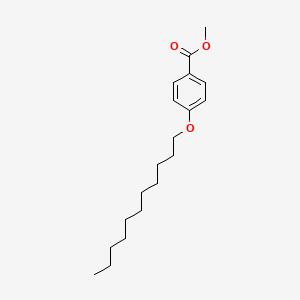
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
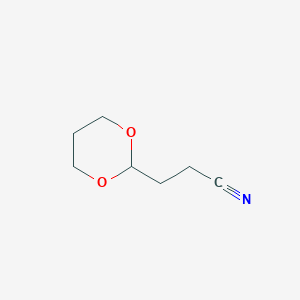
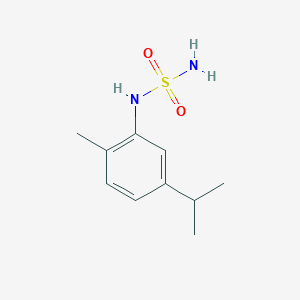
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
